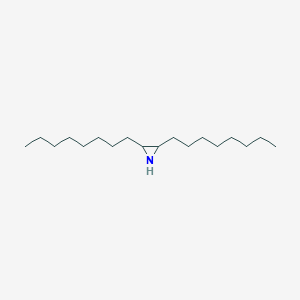
2,3-Dioctylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dioctylaziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure with two octyl groups attached at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dioctylaziridine can be synthesized through the reaction of octylamines with alkenes via an electrogenerated dication intermediate. This method involves the transformation of alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of electrophilic nitrogen sources such as iminoiodinane or nitrene precursors. These reagents serve both as the stoichiometric oxidant and the nitrogen source, facilitating the aziridination process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dioctylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolines.
Substitution: It reacts with carboxylic acids to yield β-hydroxyalkyl amides and 2-substituted 4,5-di-n-octyl-δ2-oxazolines.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as peroxides.
Substitution: Reactions with carboxylic acids are conducted under mild conditions, often in the presence of a catalyst.
Major Products:
β-Hydroxyalkyl amides: Formed in yields ranging from 69% to 89%.
2-Substituted 4,5-di-n-octyl-δ2-oxazolines: Formed in smaller amounts, ranging from traces to 12% of the theoretical yield.
Scientific Research Applications
2,3-Dioctylaziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dioctylaziridine involves its ability to undergo ring-opening reactions in the presence of nucleophiles. This property imparts useful alkylating properties, making it effective in various biological and chemical processes. The compound’s reactivity is primarily due to the significant ring strain in the aziridine ring, which encourages ring-opening reactions .
Comparison with Similar Compounds
Aziridine: The parent compound of 2,3-dioctylaziridine, known for its high reactivity and use in polymer synthesis.
Thiazolidine: A five-membered heterocycle containing sulfur and nitrogen, known for its diverse biological activities.
Uniqueness of this compound: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of two octyl groups enhances its lipophilicity and potential for use in various industrial applications .
Biological Activity
2,3-Dioctylaziridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in various fields such as medicine and industry.
Chemical Structure and Synthesis
This compound is an aziridine derivative characterized by its three-membered nitrogen-containing ring. It can be synthesized through several methods, including:
- Electrogenerated Dication Intermediate : This method involves the reaction of octylamines with alkenes to form a metastable dicationic intermediate that subsequently undergoes aziridination under basic conditions.
- Industrial Production : Involves electrophilic nitrogen sources like iminoiodinane or nitrene precursors, which facilitate the aziridination process.
Antibacterial and Antimicrobial Properties
Research indicates that this compound possesses notable antibacterial and antimicrobial properties. It has been investigated for its efficacy against various bacterial strains:
- Mechanism of Action : The compound's biological activity is primarily attributed to its ability to form reactive intermediates capable of alkylating DNA, which may disrupt cellular processes in bacteria.
- Tested Strains : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli .
Anticancer Activity
This compound has also been explored for its potential anticancer properties. The compound's ability to form reactive intermediates allows it to interact with cellular macromolecules, potentially leading to cytotoxic effects on cancer cells. This reactivity is crucial for developing novel chemotherapeutic agents.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antifungal Studies : In one study, various derivatives of aziridines were tested for antifungal activity against Candida albicans, with promising results indicating that modifications to the aziridine structure could enhance efficacy .
- Minimum Inhibitory Concentration (MIC) Values : Research has quantified the antibacterial activity using MIC values, demonstrating that this compound exhibits significant antimicrobial effects at low concentrations .
Comparative Biological Activity
A comparative analysis of this compound with other aziridine derivatives reveals its unique position in terms of biological activity:
| Compound | Antibacterial Activity | Antifungal Activity | MIC Value (µg/mL) |
|---|---|---|---|
| This compound | Yes | Yes | 625 - 1250 |
| Other Aziridines | Variable | Variable | Varies |
Properties
CAS No. |
13866-34-7 |
|---|---|
Molecular Formula |
C18H37N |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
2,3-dioctylaziridine |
InChI |
InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |
InChI Key |
KUFBWADZXJUZBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(N1)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















